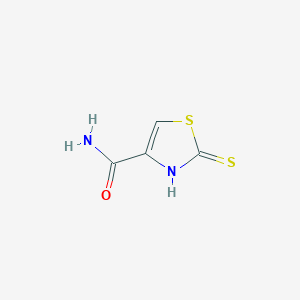

4-Carbamoyl-2-mercaptothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylidene-3H-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS2/c5-3(7)2-1-9-4(8)6-2/h1H,(H2,5,7)(H,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQAKYXAMCUUME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)S1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

General Synthetic Pathways for Thiazole (B1198619) and Mercaptothiazole Scaffolds

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a fundamental scaffold in numerous biologically active compounds. dntb.gov.uaeurekaselect.com Its synthesis and that of its mercapto-derivatives have been a subject of extensive research, leading to a variety of established and novel methodologies.

Cyclization Reactions and Precursor Chemistry

The construction of the thiazole and mercaptothiazole ring system predominantly relies on cyclization reactions involving various precursors. A classic and widely used method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with a thioamide. benchchem.com Variations of this reaction, utilizing different starting materials, have expanded the scope and versatility of thiazole synthesis.

For 2-mercaptothiazoles specifically, a common route involves the reaction of compounds containing an active methylene (B1212753) group with a source of thiocyanate (B1210189) or dithiocarbamate (B8719985). For instance, the reaction of phenacylbromide derivatives with ammonium (B1175870) dithiocarbamate can yield 2-mercaptothiazole (B1225461) structures. researchgate.net Another established method is the reaction of 2-aminothiophenol (B119425) with carbon disulfide, a route developed by A. W. Hoffmann. benchchem.comwikipedia.org

Modern approaches have focused on developing more efficient and environmentally friendly methods. These include copper-catalyzed coupling reactions of 2-iodoaniline (B362364) with thiols and nucleophilic aromatic substitution using o-haloanilines. benchchem.com Furthermore, a DBU-promoted tandem reaction between o-haloanilines and carbon disulfide has been shown to be an efficient, metal-free method for synthesizing 2-mercaptobenzothiazole (B37678) derivatives in good yields. organic-chemistry.org

The table below summarizes some of the key precursor types and the resulting thiazole scaffolds.

| Precursor 1 | Precursor 2 | Resulting Scaffold | Citation |

| α-Haloketone | Thioamide | Thiazole | benchchem.com |

| Phenacylbromide derivative | Ammonium dithiocarbamate | 2-Mercaptothiazole | researchgate.net |

| 2-Aminothiophenol | Carbon Disulfide | 2-Mercaptobenzothiazole | benchchem.comwikipedia.org |

| o-Haloaniline | Carbon Disulfide | 2-Mercaptobenzothiazole | organic-chemistry.org |

Exploration of Thiol-Thione Tautomerism in Synthesis Optimization

2-Mercaptothiazoles exhibit thiol-thione tautomerism, where the compound can exist as either a thiol (containing a C-SH group) or a thione (containing a C=S group and an N-H bond). benchchem.comresearchgate.net In the solid state and in solution, the thione form is generally the dominant tautomer. benchchem.comresearchgate.netelsevierpure.com This tautomeric equilibrium has significant implications for synthesis and reactivity.

The predominance of the thione tautomer can be exploited in synthetic strategies. For example, the lower concentration of the thiol tautomer can favor the selective reaction of certain reagents at other sites of the molecule, preventing undesired side reactions with the sulfur atom. acs.org Understanding and controlling this equilibrium can be crucial for optimizing reaction conditions and achieving desired product outcomes. For instance, solvent effects can influence the tautomeric ratio, with hydrogen-bonding solvents potentially stabilizing the thione isomer. researchgate.net

Targeted Synthesis of 4-Carbamoyl-2-mercaptothiazole and its Analogs

The specific synthesis of this compound requires strategies that allow for the precise placement of the carbamoyl (B1232498) group at the C4 position of the thiazole ring.

Regioselective Functionalization Approaches

Achieving regioselectivity is a key challenge in the synthesis of substituted thiazoles. For the synthesis of this compound, one approach involves starting with a precursor that already contains the carbamoyl functionality or a group that can be readily converted to it. For example, a starting material like a β-keto amide could potentially be used in a Hantzsch-type synthesis with a thiourea (B124793) or a related sulfur-containing reagent to build the thiazole ring with the carbamoyl group at the desired position.

Another strategy is the regioselective functionalization of a pre-formed thiazole ring. This can be challenging due to the inherent reactivity of different positions on the ring. However, by carefully choosing reagents and reaction conditions, it is possible to direct functionalization to a specific carbon atom. For instance, metal-catalyzed cross-coupling reactions or directed ortho-metalation strategies could be explored to introduce the carbamoyl group at C4.

Development of Novel Reaction Conditions and Catalytic Systems

The development of novel reaction conditions and catalytic systems is crucial for improving the efficiency, selectivity, and environmental friendliness of synthetic routes. For the synthesis of mercaptothiazoles, microwave irradiation has been explored as a green protocol to accelerate reactions, such as in Knoevenagel condensations involving thiazole derivatives. rsc.org

Copper catalysts have proven effective in various thiazole syntheses. For example, a Cu(I)-catalyzed intramolecular oxidative C–H amidation reaction has been used for the synthesis of imidazo[1,2-a]pyridines, a related heterocyclic system. beilstein-journals.org Similarly, copper-catalyzed three-component reactions of o-iodoanilines, K2S, and (tosylmethyl)isocyanide have been developed for the synthesis of benzothiazolethiones. nih.gov The use of inexpensive and readily available catalysts like copper salts, often in combination with simple ligands and aqueous solvents, makes these processes more practical and sustainable. nih.gov

The following table highlights some modern catalytic systems used in the synthesis of thiazole and mercaptothiazole derivatives.

| Catalyst System | Reaction Type | Application | Citation |

| DBU | Tandem reaction | Synthesis of 2-mercaptobenzothiazoles | organic-chemistry.org |

| Copper(I) bromide | Three-component reaction | Synthesis of 2-mercaptobenzothiazoles | nih.gov |

| Piperidine-Iodine | One-pot three-component reaction | Synthesis of coumarin (B35378) bearing pyrrolo[1,2-a]quinoxalines | acs.org |

| Copper(I) iodide | Arylation | C-H functionalization of imidazo[1,2-a]pyridines | beilstein-journals.org |

Derivatization Strategies for Structural Modification

Once the this compound core is synthesized, further structural modifications can be made through various derivatization strategies. These modifications are often aimed at exploring structure-activity relationships for potential applications.

The reactive thiol group at the C2 position is a primary site for derivatization. S-alkylation is a common reaction, where the thiol is reacted with an alkyl halide to form a thioether. wikipedia.org For example, 2-mercaptobenzothiazole can be reacted with chloroacetyl chloride to form an acetamide (B32628) derivative, which can then be further reacted with various amines. acs.org This approach allows for the introduction of a wide range of substituents at the sulfur atom.

The carbamoyl group at the C4 position also offers opportunities for modification. The amide nitrogen can be N-acylated or N-alkylated. Additionally, the carbamoyl group itself could be hydrolyzed to a carboxylic acid, which can then be converted to other functional groups like esters or other amides.

Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for derivatization. nih.govproquest.com For instance, a propargyl group can be introduced at the sulfur atom of 2-mercaptobenzothiazole, which can then undergo a click reaction with various azides to create a library of 1,2,3-triazole-containing derivatives. nih.govproquest.com

| Derivatization Strategy | Reaction Site | Reagents | Resulting Modification | Citation |

| S-Alkylation | C2-Thiol | Chloroacetyl chloride, then amines | Thioether with amide linkage | acs.org |

| Click Chemistry (CuAAC) | C2-Thiol (after propargylation) | Propargyl bromide, then azides | 1,2,3-Triazole linked to sulfur | nih.govproquest.com |

| Acylation | Amide of C4-Carbamoyl | Acid chlorides or anhydrides | N-Acylated carbamoyl group | |

| Hydrolysis followed by Esterification/Amidation | C4-Carbamoyl | Acid/Base, then alcohol/amine | Ester or different amide at C4 |

These derivatization strategies provide a versatile toolkit for creating a diverse range of this compound analogs, enabling the fine-tuning of their chemical and physical properties.

N-Alkylation and S-Alkylation Approaches

The 2-mercaptothiazole core exists in a tautomeric equilibrium between the thiol form and the thione form. This duality allows for alkylation to occur at either the sulfur (S-alkylation) or the nitrogen (N-alkylation) atom, leading to two distinct classes of derivatives.

S-Alkylation: The sulfur atom in the thiol form is a potent nucleophile, making S-alkylation a common and straightforward modification. This reaction typically proceeds by treating the parent compound with an alkyl halide in the presence of a base. While direct examples on this compound are not extensively documented in seminal literature, the S-alkylation of closely related structures, such as alkyl 5-amino-2-mercaptothiazole-4-carboxylates, provides a clear precedent. This reaction is effectively carried out with electrophiles like allyl or propargyl bromides under phase-transfer catalysis conditions, which successfully prevents unintended ring transformations. researchgate.net The general principle of S-alkylation is also well-established for the analogous 2-mercaptobenzothiazole system, which readily undergoes reaction with benzyl (B1604629) halides to form S-benzylsulfanyl derivatives. nih.gov

N-Alkylation: Direct N-alkylation can be challenging due to the competitive reactivity of the sulfur atom. However, N-alkylated derivatives can be accessed through rearrangement reactions. For instance, S-allyl derivatives of thiazoles can undergo a thermal 'sulphur to nitrogen' rearrangement to yield the corresponding N-allyl products. In the case of ethyl 5-amino-2-allylmercaptothiazole-4-carboxylate, this rearrangement furnishes 5-amino-3-allyl-4-ethoxycarbonylthiazole-2(3H)-thione. researchgate.net The efficiency of this transformation can be enhanced by the addition of a radical initiator like azobisisobutyronitrile (AIBN), which allows the reaction to proceed at a lower temperature with an improved yield. researchgate.net

| Starting Material | Reagent | Product (S-Alkylated) | Reference |

| Ethyl 5-amino-2-mercaptothiazole-4-carboxylate | Allyl Bromide | Ethyl 5-amino-2-allylmercaptothiazole-4-carboxylate | researchgate.net |

| Ethyl 5-amino-2-mercaptothiazole-4-carboxylate | Propargyl Bromide | Ethyl 5-amino-2-propargylmercaptothiazole-4-carboxylate | researchgate.net |

Introduction of Diverse Substituents on the Thiazole Ring and Carbamoyl Moiety

Further diversification of the this compound scaffold can be achieved by introducing substituents onto the thiazole ring or by modifying the carbamoyl group.

Thiazole Ring Substitution: The C-5 position of the thiazole ring is the primary site for the introduction of new functional groups. The synthesis of derivatives like 5-(arylamino)-4-carbamoylthiazoles demonstrates that the C-5 position can be functionalized with amino groups, which can then bear aryl substituents. acs.org This indicates the feasibility of electrophilic substitution or other coupling reactions at this position to introduce a wide array of chemical diversity.

Carbamoyl Moiety Modification: The carbamoyl group (-CONH₂) offers another handle for synthetic modification. Standard amide chemistry can be applied to introduce substituents on the nitrogen atom. This can be achieved by synthesizing the parent 2-mercaptothiazole-4-carboxylic acid and then coupling it with various primary or secondary amines using standard peptide coupling reagents to form N-substituted amides. While specific examples starting from this compound are sparse, analogous transformations are common. For instance, the synthesis of nitazoxanide (B1678950) derivatives involves the coupling of 2-amino-5-nitrothiazole (B118965) with an activated carboxylic acid to form a complex amide, showcasing the viability of this approach on the thiazole scaffold. nih.gov Research on other heterocyclic carboxamides also shows that N-alkylation and N,N-dialkylation of the amide group are critical steps in modulating biological activity. acs.org

Formation of Bridged and Polycyclic Derivatives

The strategic placement of functional groups on the this compound framework allows for intramolecular cyclization reactions, leading to the formation of complex bridged and fused polycyclic systems. These rigid structures are of significant interest in medicinal chemistry.

One prominent strategy involves the cyclization of 5-(arylamino)-4-carbamoylthiazoles to generate thiazolo[5,4-b]quinolines. acs.org This transformation constructs a new six-membered ring fused to the thiazole core, creating a tricyclic heteroaromatic system.

Another powerful method involves the S-alkylation of the mercapto group with a reagent that contains a second reactive site, followed by cyclization. The reaction of ethyl 5-amino-2-mercaptothiazole-4-carboxylate with propargyl bromide yields an S-propargyl intermediate. researchgate.net Upon thermal rearrangement, this intermediate cyclizes to form fused bicyclic products, including 5-methylpyrrolo[3,2-d]thiazole-2(2H,4H,6aH)-thione and 3a-ethoxycarbonyl-5-methylpyrrolo[3,2-d]thiazole-2(2H,3H,3aH)-thione. researchgate.net The use of a radical initiator (AIBN) can influence the product distribution, favoring the formation of the pyrrolo[3,2-d]thiazole system. researchgate.net A similar strategy has been reported in other heterocyclic systems, such as the alkylation of 2-mercapto-pyridine derivatives followed by cyclization to afford fused thienopyridine structures, highlighting the broad applicability of this approach. researchgate.net

| Parent Scaffold | Reaction Type | Resulting Polycyclic System | Reference |

| 5-(Arylamino)-4-carbamoylthiazole | Intramolecular Cyclization | Thiazolo[5,4-b]quinoline | acs.org |

| Ethyl 5-amino-2-propargylmercaptothiazole-4-carboxylate | Thermal Rearrangement / Cyclization | Pyrrolo[3,2-d]thiazole | researchgate.net |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Specific ¹H and ¹³C NMR data, including chemical shifts and coupling constants for 4-Carbamoyl-2-mercaptothiazole, are not available in the reviewed literature. Consequently, a detailed structural assignment and conformational analysis based on NMR spectroscopy cannot be provided. Information regarding the use of two-dimensional NMR techniques for this compound is also absent.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Experimental IR and Raman spectra for this compound, which would allow for the analysis of its characteristic vibrational modes (such as C=O, N-H, C-N, and C=S stretches), have not been reported in the searched scientific papers and databases.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

No mass spectrometry data, which would confirm the molecular weight and provide insight into the fragmentation pattern of this compound, could be found.

X-ray Crystallography for Solid-State Structural Determination

There are no published X-ray crystallography studies for this compound. As a result, information on its solid-state structure, including bond lengths, bond angles, and intermolecular interactions, remains undetermined from an experimental standpoint. While crystal structures for related molecules like 2-mercaptobenzothiazole (B37678) have been determined, showing dimerization through N–H⋯S hydrogen bonds in the solid state, similar data for the title compound is unavailable. doi.org

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity.mdpi.comnih.govresearchgate.net

Density Functional Theory (DFT) has been instrumental in understanding the electronic properties and reactivity of thiazole (B1198619) derivatives. mdpi.comnih.govresearchgate.net By calculating various parameters, researchers can predict how these molecules will behave in chemical reactions.

DFT calculations, often using the B3LYP functional with a 6-311+G(d,p) basis set, are employed to determine the most stable three-dimensional arrangement of atoms in thiazole derivatives, a process known as geometry optimization. mdpi.com This allows for the prediction of bond lengths, bond angles, and dihedral angles. For instance, in related 2-mercaptobenzothiazole (B37678) derivatives, the calculated geometric parameters have been shown to be in good agreement with experimental data. mdpi.com

The energetic landscapes of these molecules are also explored to understand their stability and potential reaction pathways. researchgate.netresearchgate.net These studies can reveal the relative energies of different conformations and the energy barriers for conversion between them.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For many thiazole derivatives, the HOMO and LUMO are delocalized across the molecule's skeletal structure. researchgate.net The negative values of HOMO and LUMO energies suggest the stability of these compounds. mdpi.com A small HOMO-LUMO gap is associated with high chemical reactivity and low kinetic stability. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Generic Thiazole Derivative | -6.5 | -1.8 | 4.7 |

| Substituted Mercaptobenzothiazole | -6.2 | -2.1 | 4.1 |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net These maps show regions of positive and negative electrostatic potential on the electron density surface.

In MEP maps, red areas indicate regions of negative potential, which are susceptible to attack by electrophiles, while blue areas represent positive potential, indicating sites for nucleophilic attack. researchgate.net For thiazole derivatives, the nitrogen and sulfur atoms, as well as the carbonyl oxygen of the carbamoyl (B1232498) group, are typically regions of negative electrostatic potential, making them likely sites for interaction with positive ions or electrophiles. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) Analysis.researchgate.netresearchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) analysis provide deeper insights into the nature of chemical bonds and electron distribution. researchgate.netresearchgate.net

QTAIM analysis examines the topology of the electron density to define atoms and the bonds between them. researchgate.net This method can characterize interactions as either shared (covalent) or closed-shell (ionic or van der Waals). researchgate.net For related heterobimetallic complexes, QTAIM has been used to suggest polar covalent interactions between metal centers. researchgate.net

ELF analysis helps to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. researchgate.net In some complex systems, ELF analysis has identified bonding basins between metal centers, providing evidence for metal-metal bonding. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects.

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time. These simulations can reveal the conformational flexibility of the 4-Carbamoyl-2-mercaptothiazole molecule and how its shape changes in different solvent environments. MD simulations have been used to study the interaction of related molecules, like 2-mercaptobenzothiazole, with metal surfaces in the context of corrosion inhibition.

Reaction Mechanism Elucidation via Transition State Theory.researchgate.netresearchgate.net

Computational methods are crucial for elucidating reaction mechanisms by identifying transition states and calculating activation energies. researchgate.netresearchgate.net Transition state theory, combined with DFT calculations, allows researchers to map out the entire reaction pathway, from reactants to products, through the high-energy transition state.

For example, theoretical studies on the degradation of 2-mercaptobenzothiazole by hydroxyl radicals have used these methods to understand the reaction pathway leading to thiyl radical species. researchgate.netresearchgate.net Such studies have shown that these reactions often proceed through the formation of a reactant complex stabilized by intermolecular hydrogen bonds. researchgate.net

Despite a comprehensive search for scientific literature on the chemical compound "this compound," detailed theoretical and computational investigations as specified in the request could not be located. The existing body of research accessible through the performed searches primarily focuses on the parent compound, 2-mercaptobenzothiazole (MBT), and its various other derivatives.

Specifically, no dedicated studies or datasets were found concerning the "Prediction of Spectroscopic Parameters and Comparison with Experimental Data" or the "Tautomeric Equilibria and Stability Assessment" for this compound. While extensive theoretical and experimental data are available for 2-mercaptobenzothiazole and related analogues, these findings cannot be directly extrapolated to the 4-carbamoyl derivative to fulfill the requirements of the requested article with scientific accuracy.

Therefore, it is not possible to generate the requested article with the specified sections and content inclusions, as the foundational research data for "this compound" appears to be unavailable in the public domain based on the conducted searches.

Molecular Interactions and Coordination Chemistry

Metal Ion Complexation and Ligand Binding Studies

4-Carbamoyl-2-mercaptothiazole and its derivatives are effective ligands for a variety of metal ions. The presence of nitrogen and sulfur heteroatoms, along with the carbamoyl (B1232498) group, offers multiple potential coordination sites, leading to the formation of stable metal complexes.

The primary coordination sites of this compound in metal complexes typically involve the thiazole (B1198619) ring nitrogen and the exocyclic sulfur atom of the mercapto group. This arrangement allows the molecule to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The deprotonation of the mercapto group (thiol) to a thiolate is a common prerequisite for coordination, creating a strong M-S bond. The nitrogen atom of the thiazole ring then donates its lone pair of electrons to the metal center, completing the chelate structure. This bidentate N,S-coordination is a well-established binding mode for many thiazole- and triazole-based thiol ligands in forming complexes with transition metals.

The synthesis of metal complexes with this compound is typically achieved by reacting a metal salt (e.g., chlorides, acetates, or nitrates) with the ligand in a suitable solvent, such as ethanol (B145695) or methanol. The resulting complexes precipitate from the solution and can be isolated and purified.

Characterization of these complexes relies on a combination of analytical and spectroscopic techniques to determine their structure and stoichiometry.

Infrared (IR) Spectroscopy: Changes in the IR spectrum upon complexation provide key evidence of coordination. A noticeable shift or disappearance of the ν(N-H) and ν(S-H) bands, along with shifts in the ν(C=N) and ν(C=S) bands of the thiazole ring, indicates the involvement of these groups in binding to the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR studies show chemical shift changes for the protons and carbons near the coordination sites upon complexation, confirming the ligand's binding mode.

Elemental Analysis: This technique helps to confirm the stoichiometric ratio of metal to ligand in the complex.

Magnetic Susceptibility and Electronic Spectra: These measurements provide information about the geometry of the complex (e.g., tetrahedral, square planar, octahedral) and the electronic environment of the central metal ion.

Table 1: Examples of Characterization Data for Metal Complexes with Thiazole/Triazole-Thiol Ligands

| Metal Ion | Proposed Geometry | Coordination Sites | Key Spectroscopic Evidence |

|---|---|---|---|

| Ni(II) | Tetrahedral | Sulfur and Amine Group | Shifts in IR bands for ν(N-H) and ν(C=S). |

| Cu(II) | Square Planar | Sulfur and Amine Group | Changes in electronic spectra indicative of square planar geometry. |

| Zn(II) | Tetrahedral | Sulfur and Amine Group | 1H NMR shifts confirming ligand coordination. |

| Fe(III) | Mononuclear | N, N, S atoms | FTIR spectra show shifts in ν(NH) bands upon coordination. |

Non-Covalent Interactions in Supramolecular Assemblies

Beyond covalent coordination chemistry, this compound can participate in various non-covalent interactions. These weaker forces, such as hydrogen bonding and π-stacking, are crucial in directing the self-assembly of molecules into organized, higher-order structures known as supramolecular assemblies.

The carbamoyl group (-CONH2) is a potent hydrogen-bond donor and acceptor. In the solid state, these groups can form robust intermolecular hydrogen bonds, often leading to the creation of dimeric motifs or extended one-dimensional chains and two-dimensional sheets. For instance, the N-H protons of the carbamoyl group can interact with the carbonyl oxygen of a neighboring molecule, creating strong N-H···O hydrogen bonds. The thiazole ring nitrogen can also act as a hydrogen bond acceptor.

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. The design of host molecules often relies on creating specific cavities or binding sites that are complementary in size, shape, and chemical nature to the intended guest. While the functional groups on this compound (hydrogen bond donors/acceptors, aromatic ring) are suitable for participating in molecular recognition events, specific studies detailing its role as either a host or a guest in a defined host-guest system are not widely reported in the literature. The principles of molecular recognition suggest that the carbamoyl group could bind to complementary hydrogen bonding partners, while the thiazole ring could be a guest within a larger hydrophobic cavity of a host like a cyclodextrin (B1172386) or pillararene.

Surface Adsorption and Interface Phenomena

The interaction of thiazole derivatives with metal surfaces is an area of significant research, particularly in corrosion inhibition and materials science. While studies on this compound are limited, extensive research on the closely related compound 2-mercaptobenzothiazole (B37678) (MBT) provides insight into the likely mechanisms.

Molecules containing both sulfur and nitrogen atoms, like this compound, are known to adsorb strongly onto metal surfaces, such as copper and steel. The adsorption process often involves the formation of a chemical bond between the sulfur atom and the metal atoms on the surface, creating a protective self-assembled monolayer. The thiazole nitrogen can also participate in this interaction. This adsorbed layer acts as a barrier, isolating the metal from its environment. The orientation of the molecule at the interface is critical for its function, with the thiazole ring often oriented away from the surface. Techniques such as electrochemical impedance spectroscopy (EIS) and scanning kelvin probe (SKP) are used to study the adsorption/desorption behavior and the properties of the resulting protective film.

Information regarding "this compound" is not available in the public domain.

Following a comprehensive search for scientific literature and data, no specific information was found for the chemical compound "this compound" pertaining to its molecular interactions, coordination chemistry, interaction with electrode surfaces, or its application in ligand design for the selective adsorption of metal ions.

Therefore, it is not possible to generate the requested article with a professional and authoritative tone based on diverse sources, as no such sources concerning "this compound" could be identified.

Structure Activity Relationship Sar and Mechanistic Biological Studies

Investigation of Molecular Targets and Binding Mechanisms

The biological activity of 4-Carbamoyl-2-mercaptothiazole and its analogues is intrinsically linked to their ability to interact with specific molecular targets such as enzymes and receptors.

While specific kinetic data for this compound is not extensively detailed, the broader class of 2-mercaptothiazole (B1225461) derivatives has been identified as potent inhibitors of various enzymes. These include acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, and cathepsin D nih.govresearchgate.net. The mechanism of inhibition can be either reversible or irreversible.

Reversible Inhibition: This form of inhibition involves noncovalent binding and can be overcome. It is further classified into:

Competitive Inhibition: The inhibitor molecule resembles the enzyme's natural substrate and competes for the same active site. libretexts.org The presence of a competitive inhibitor decreases the enzyme's catalytic efficiency for the substrate. libretexts.org Many pharmaceutical drugs are designed as competitive inhibitors of specific enzymes. nih.gov

Non-competitive Inhibition: The inhibitor binds to a site other than the active site, causing a conformational change that reduces the enzyme's efficiency. libretexts.org This type of inhibition effectively reduces the concentration of the active enzyme. libretexts.org

Irreversible Inhibition: This occurs when the inhibitor binds covalently to the active site, permanently inactivating the enzyme. libretexts.org

Characterizing the binding site is crucial for understanding the inhibitory mechanism. For example, studies on ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), a compound containing a carbamoyl (B1232498) moiety, revealed that it inhibits biotin carboxylase by binding to the biotin-binding site, which is atypical as most inhibitors of this enzyme target the ATP-binding site nih.gov. This highlights the importance of identifying the precise binding location to develop more selective and potent inhibitors. nih.gov

Thiazole-containing compounds can also exert their effects by interacting with cellular receptors. Depending on the molecular structure, they can act as either agonists (activating the receptor) or antagonists (blocking the receptor). For instance, certain derivatives of the related 2-mercaptobenzothiazole (B37678) scaffold are known to possess selective CCR3 receptor antagonist activity nih.govresearchgate.net.

In other studies, novel substituted carbamoyl dialkylpiperazinium salts have been identified as potent and selective agonists for human α9 and α9α10 nicotinic acetylcholine receptors (nAChRs), which are crucial in pain and inflammation regulation nih.gov. The lead compound in that study, a p-CONH2 derivative, was selected for its selectivity and for providing opportunities for further functionalization at the amide group to fine-tune receptor activity nih.gov. This demonstrates that the carbamoyl group can be a key pharmacophoric feature for receptor interaction, and its modification can modulate agonist or antagonist properties.

Structure-Activity Profiling of this compound Derivatives

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to medicinal chemistry. For this compound derivatives, this involves systematically modifying the core structure and evaluating the impact on potency and selectivity.

The design of potent derivatives often follows several key principles aimed at optimizing the molecule's interaction with its biological target.

Functional Group Modification: The introduction or alteration of functional groups can significantly impact activity. For example, in a series of carbapenems featuring a 2-mercaptobenzothiazole moiety, the addition of a 1-β-methyl group was found to enhance stability and improve potency against methicillin-resistant Staphylococcus aureus (MRSA) nih.gov.

Isosteric Replacement: Replacing atoms or groups of atoms with others that have similar physical or chemical properties can be used to fine-tune activity.

Scaffold Hopping: Replacing the core thiazole (B1198619) ring with other heterocyclic systems while maintaining key binding groups (like the carbamoyl and mercapto moieties) could lead to compounds with novel properties.

Prodrug Strategy: To improve pharmacokinetic properties, derivatives can be designed as prodrugs. For instance, l-valine and phosphate prodrugs of certain carbazole sulfonamide anticancer agents demonstrated robust in vivo efficacy and better safety profiles nih.gov.

Quantitative structure-activity relationship (QSAR) studies are often employed to correlate physicochemical properties with biological activity.

Electronic Parameters: The electron-donating or electron-withdrawing nature of substituents can influence a molecule's ability to interact with its target. For a series of 2-mercaptobenzothiazole derivatives, it was found that substituting an attached aromatic ring with electron-withdrawing groups, particularly at the para position, resulted in potent anti-inflammatory activity nih.gov. This suggests that the electronic landscape of a molecule is a critical determinant of its function.

Steric Parameters: The size and shape of a molecule (its steric properties) dictate how well it fits into a binding site. In a study of N-benzoyl-N'-phenylthiourea compounds, steric parameters were found to have a more significant effect on antiviral activity than lipophilic or electronic parameters . For 2-mercaptobenzothiazole derivatives, substitutions at different positions on the benzothiazole (B30560) ring or modifications to the group attached to the sulfur atom have been shown to drastically alter biological activity, as summarized in the table below.

| Structural Modification on Mercaptobenzothiazole Scaffold | Resulting Biological Activity | Reference |

| Electron-withdrawing groups (e.g., 4-fluorophenyl) on an attached triazole ring | Potent anti-inflammatory activity | nih.gov |

| 6-Cl or 6,7-dimethyl substituents on an attached chroman-4-one moiety | Significant activity against Gram-positive bacteria and Mycobacterium tuberculosis | nih.gov |

| –(CH₂)₃–CH=CH₂ or –CH₂CH=CH–C₂H₅ groups at the 2-position | Maximum inhibitory effect against Candida albicans | nih.gov |

| 2,4,6-trichloro or 2,4,6-tribromo groups on an attached phenyl ring | Significant anthelmintic activity | nih.gov |

This table illustrates SAR principles from the related 2-mercaptobenzothiazole class, which can inform the design of this compound derivatives.

Biological Assay Methodologies for Initial Screening

The initial evaluation of this compound and its newly synthesized derivatives requires a battery of biological assays to identify and quantify their potential therapeutic effects.

| Assay Type | Methodology | Purpose | Reference(s) |

| Antimicrobial/Antifungal | Paper Disc Diffusion Method | To screen for antibacterial and antifungal activity by measuring the zone of inhibition around a compound-impregnated disc. | nih.gov |

| Cytotoxicity | Trypan Blue Dye Exclusion & MTT Assay | To determine cell viability and calculate the IC₅₀ (50% growth inhibitory concentration) value, indicating the compound's potency against cancer cell lines. | nih.gov |

| Anti-inflammatory | Protein Denaturation Method & HRBC Membrane Stabilization | To evaluate in vitro anti-inflammatory potential by measuring the inhibition of heat-induced protein denaturation and the stabilization of red blood cell membranes. | researchgate.net |

| Enzyme Inhibition | Amperometric Biosensors or Colorimetric Bioassays | To quantify the inhibitory effect of a compound on a specific enzyme, allowing for the determination of IC₅₀ values and the mode of inhibition. | nih.gov |

These in vitro screening methods are essential for the preliminary assessment of biological activity, guiding the selection of the most promising compounds for further development and more complex in vivo studies. For example, compounds showing significant zones of inhibition in a disc diffusion assay would be prioritized for further antimicrobial investigation nih.gov, while those with low IC₅₀ values in an MTT assay would be considered potential anticancer agents nih.gov.

Unable to Generate Article Due to Lack of Scientific Literature

Following a comprehensive search for scientific literature, it has been determined that there is insufficient available research on the chemical compound “this compound” (also known as 2-mercapto-4-thiazolecarboxamide) to generate the requested article on its advanced research applications.

Extensive and targeted searches were conducted to find information pertaining to the specific outline provided:

Advanced Research Applications

Electrochemical Sensing and Analytical Method Development.

The search results did not yield specific data, research findings, or scholarly publications concerning “4-Carbamoyl-2-mercaptothiazole” within these advanced application areas. The available literature predominantly focuses on related but structurally distinct compounds, most notably 2-mercaptobenzothiazole (B37678) (MBT), which has a different chemical structure and properties.

Due to the strict instruction to focus solely on “this compound” and the absence of relevant scientific information, it is not possible to provide a thorough, informative, and scientifically accurate article as requested. The creation of content without supporting research would result in speculation and would not meet the required standards of scientific accuracy and authoritativeness.

Development of Ion-Selective Electrodes

Ion-selective electrodes (ISEs) are analytical instruments that measure the activity of a specific ion in a solution. The core component of an ISE is a membrane that selectively interacts with the target ion. Thiazole (B1198619) derivatives have been investigated as effective ionophores in the membranes of ISEs due to the coordinating capabilities of the nitrogen and sulfur atoms in the thiazole ring. These atoms can form stable complexes with various metal ions, which is a fundamental requirement for an ionophore.

While specific research on the application of this compound in ISEs is not extensively documented, its chemical structure suggests a strong potential for this purpose. The presence of the mercapto (-SH) group, in addition to the thiazole ring's heteroatoms, provides multiple coordination sites for metal ions. This could lead to the development of ISEs with high selectivity and sensitivity for specific cations. For instance, thiazole-based ionophores have been successfully used in electrodes for the detection of heavy metal ions.

The general composition of a polymeric membrane for an ion-selective electrode incorporating a thiazole derivative is presented below:

| Component | Function | Typical Percentage (%) |

| Poly(vinyl chloride) (PVC) | Polymeric matrix | ~33% |

| Plasticizer (e.g., o-NPOE) | Membrane solvent | ~66% |

| Ionophore (e.g., Thiazole Derivative) | Active sensing material | ~1% |

| Ionic Additive (e.g., KTpClPB) | Reduces membrane resistance | <1% |

Data is illustrative and based on typical compositions of similar ion-selective electrodes.

The performance of an ISE is characterized by its linear range, slope of the response curve (ideally Nernstian), and selectivity over other ions. Research on related thiazole compounds in ISEs for various ions has shown promising results, suggesting that an ISE based on this compound could exhibit competitive performance characteristics.

Biosensors and Chemical Sensors Based on Thiazole Scaffolds

The thiazole scaffold is a versatile building block in the design of biosensors and chemical sensors. Its derivatives have been utilized in various sensing mechanisms, including fluorescence, colorimetric, and electrochemical detection. The ability of the thiazole ring to participate in the formation of conjugated systems and to coordinate with metal ions is central to its application in sensor technology.

Chemical Sensors:

Thiazole-based chemosensors have been developed for the detection of a wide array of analytes, including metal ions and anions. The sensing mechanism often involves a change in the optical or electrochemical properties of the thiazole derivative upon binding with the target analyte. The carbamoyl (B1232498) and mercapto groups in this compound could enhance its sensing capabilities by providing additional binding sites and influencing its electronic properties. For example, the mercapto group is known to have a high affinity for soft metal ions, which could be exploited for the development of highly selective sensors for ions such as mercury, lead, and cadmium.

A review of recent progress in thiazole-based chemosensors highlights their excellent photophysical properties and strong coordination capabilities with various toxic ions. researchgate.net The sensing mechanisms often involve processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). researchgate.net

Biosensors:

In the realm of biosensing, thiazole-containing compounds are of interest for their potential to interact with biological molecules. While direct applications of this compound in biosensors are not widely reported, the thiazole moiety is a component of some biologically active molecules and has been incorporated into fluorescent probes for biological imaging. The development of biosensors often involves the immobilization of a biological recognition element (e.g., an enzyme, antibody, or nucleic acid) onto a transducer. A molecule like this compound could potentially be used as a linker to attach biomolecules to a transducer surface or as a signaling component that changes its properties upon a biological interaction.

The following table summarizes the performance of some reported thiazole-based chemical sensors for various ions, illustrating the potential of this class of compounds in sensor development.

| Target Ion | Sensing Mechanism | Limit of Detection (LOD) | Reference |

| Hg2+ | Colorimetric/Fluorometric | 9.75 x 10⁻⁸ M | General Review |

| Cu2+ | Colorimetric | Micromolar (µM) level | Thiazole-based chemosensor study |

| CN- | Colorimetric | Micromolar (µM) level | Thiazole-based chemosensor study |

The data presented is based on findings for various thiazole derivatives and is intended to be illustrative of the potential of the thiazole scaffold in chemical sensing.

The continued exploration of thiazole derivatives, including this compound, is expected to lead to the development of novel and highly effective sensors for a variety of applications in environmental monitoring, clinical diagnostics, and industrial process control.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science, offering powerful tools for the rational design of novel compounds. researchgate.net For 4-Carbamoyl-2-mercaptothiazole, these computational approaches can accelerate the discovery of new derivatives with enhanced biological activity, improved pharmacokinetic profiles, and novel material properties.

Machine learning algorithms, a subset of AI, are capable of analyzing vast datasets to build predictive models with minimal human intervention. researchgate.net These models can identify complex structure-activity relationships (SAR) that are not immediately obvious to human researchers. By training on existing libraries of thiazole (B1198619) derivatives and their associated biological data, ML models can predict the potential therapeutic targets and efficacy of new virtual derivatives of this compound. nih.govnih.gov This in silico screening process significantly reduces the time and cost associated with traditional high-throughput screening.

Generative AI models represent another frontier, capable of designing entirely new molecules with desired properties. nih.govnih.gov These models can be trained on the structural features of this compound and other known bioactive molecules to generate novel chemical entities that retain the core thiazole scaffold but possess optimized characteristics. For instance, a generative model could be tasked with designing derivatives with increased selectivity for a specific enzyme or receptor, potentially leading to more potent and less toxic therapeutic agents. varsity.co.uk The combination of generative AI with structure-based design has already shown success in accelerating the discovery of potent inhibitors for various biological targets. nih.gov

The application of AI extends to predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, a critical step in drug development. By identifying compounds with unfavorable pharmacokinetic profiles early in the design phase, AI can help minimize late-stage failures and streamline the path to clinical trials. researchgate.net This predictive power allows researchers to prioritize the synthesis of only the most promising candidates, optimizing resource allocation.

| AI/ML Technique | Potential Application for this compound | Expected Outcome |

|---|---|---|

| Predictive Modeling (e.g., Random Forest, Support Vector Machines) | Screening virtual libraries of derivatives for potential bioactivity against specific targets (e.g., kinases, proteases). | Identification of lead compounds with high predicted efficacy for further experimental validation. nih.gov |

| Generative Adversarial Networks (GANs) | De novo design of novel this compound derivatives with optimized properties. | Creation of unique chemical structures with enhanced potency, selectivity, or improved ADMET profiles. nih.gov |

| Deep Learning for ADMET Prediction | In silico evaluation of the pharmacokinetic and toxicity profiles of newly designed derivatives. | Early elimination of candidates with poor drug-like properties, reducing development costs and time. researchgate.net |

| Natural Language Processing (NLP) | Mining scientific literature to identify novel potential therapeutic targets or applications for the compound. | Uncovering new research hypotheses and expanding the therapeutic scope of the core scaffold. |

Sustainable Synthesis and Green Chemistry Approaches

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Future research on this compound will likely focus on developing more sustainable and environmentally friendly synthetic routes.

Traditional methods for synthesizing thiazole and benzothiazole (B30560) derivatives often involve multiple steps, harsh reaction conditions, and the use of toxic solvents and reagents. mdpi.com Green chemistry offers a variety of strategies to overcome these limitations. One promising approach is the use of microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times, increase product yields, and often allows for the use of less hazardous solvents compared to conventional heating methods. mdpi.com

Another key area of development is the design of one-pot synthesis protocols. These procedures, where multiple reaction steps are carried out in a single reaction vessel, reduce the need for intermediate purification steps, thereby saving time, solvents, and energy, while also minimizing waste. mdpi.com The development of efficient one-pot strategies for the synthesis of this compound and its derivatives from readily available starting materials is a significant goal.

The choice of catalyst is also crucial. Green chemistry promotes the use of recyclable or biodegradable catalysts to replace toxic and heavy metal catalysts. For instance, research into the synthesis of benzothiazoles has explored the use of recyclable catalysts that can be easily separated from the reaction mixture and reused, which aligns with the principles of a circular economy. mdpi.com Furthermore, the use of water or other environmentally benign solvents, such as lower alcohols, is a key focus in the green synthesis of related 2-mercaptobenzothiazole (B37678) derivatives. google.com A novel chemical looping technology has been developed for the synthesis of a related compound, 2,2′-dibenzothiazole disulfide, which allows for the complete recycling of the mother liquor, achieving zero emissions. rsc.org Adopting similar principles for this compound could lead to a highly efficient and waste-free manufacturing process.

| Green Chemistry Approach | Application to this compound Synthesis | Environmental/Economic Benefit |

|---|---|---|

| Microwave-Assisted Synthesis | Accelerating the cyclization and condensation steps in the formation of the thiazole ring. | Reduced reaction times, lower energy consumption, and potentially higher yields. mdpi.com |

| One-Pot Reactions | Combining the formation of the thiazole core and the introduction of the carbamoyl (B1232498) group into a single synthetic operation. | Minimized waste, reduced use of solvents for purification, and improved process efficiency. mdpi.com |

| Use of Benign Solvents | Replacing hazardous organic solvents like DMF or DMSO with water, ethanol (B145695), or ionic liquids. | Reduced environmental pollution and improved worker safety. google.com |

| Recyclable Catalysts | Employing solid-supported or phase-separable catalysts for key reaction steps. | Lower costs associated with catalyst consumption and waste disposal. mdpi.com |

| Atom Economy Principles | Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. | Generation of minimal byproducts and more efficient use of resources. mdpi.com |

Exploration of Novel Bio-conjugates and Hybrid Materials

The functional groups present in this compound, namely the reactive mercapto (-SH) group and the carbamoyl (-CONH2) group, make it an excellent candidate for the development of novel bio-conjugates and hybrid materials. This research avenue seeks to combine the inherent properties of the thiazole scaffold with those of other molecules or materials to create new entities with enhanced or synergistic functionalities.

Bio-conjugation involves linking a molecule to a biological macromolecule, such as a protein, peptide, or nucleic acid. The mercapto group of this compound can be readily functionalized to act as a linker, allowing it to be attached to targeting moieties. For example, conjugating the compound to a monoclonal antibody or a specific peptide could enable targeted delivery to cancer cells, thereby increasing its therapeutic efficacy while minimizing systemic side effects.

In the realm of materials science, this compound can serve as a functional monomer or a surface-modifying agent. Thiazole and benzothiazole derivatives are known to have applications in polymer chemistry and as components in advanced materials. nih.govmdpi.com The mercapto group can strongly bind to the surface of noble metal nanoparticles (e.g., gold, silver), allowing for the creation of functionalized nanoparticles. These hybrid materials could find applications in areas such as biosensing, diagnostics, and catalysis. The carbamoyl group can participate in hydrogen bonding, which could be exploited to control the self-assembly of these hybrid materials into well-defined nanostructures.

Furthermore, the compound could be incorporated into polymer backbones or used as a pendant group to create functional polymers. Such polymers might exhibit interesting properties, such as enhanced thermal stability, specific metal-ion binding capabilities, or unique optical properties. For example, related 2-mercaptobenzothiazole derivatives have been investigated as components for polymeric materials with high refractive indices, which are useful in optical applications. mdpi.com Exploring the polymerization of derivatives of this compound could lead to new materials for coatings, films, or biomedical devices.

| Conjugate/Material Type | Potential Conjugation Partner/Material | Prospective Application |

|---|---|---|

| Targeted Drug Delivery System | Monoclonal Antibodies, Peptides, Folic Acid | Enhanced delivery of the active compound to specific cell types (e.g., tumor cells), improving therapeutic index. |

| Functionalized Nanoparticles | Gold or Silver Nanoparticles | Development of novel biosensors, diagnostic imaging agents, or catalysts. |

| Smart Polymers | Poly(N-isopropylacrylamide), Polyethylene Glycol (PEG) | Creation of stimuli-responsive materials for controlled drug release or "smart" coatings. |

| Hybrid Optical Materials | Incorporation into acrylate (B77674) or methacrylate (B99206) polymer chains. | Development of advanced polymers with high refractive indices for lenses or optical coatings. mdpi.com |

| Metal-Organic Frameworks (MOFs) | Metal ions (e.g., Zinc, Copper) | Design of porous materials for gas storage, separation, or heterogeneous catalysis. |

Q & A

Basic Research Question

- ¹H/¹³C-NMR : Assign peaks based on substituent effects. For example, the mercapto group (δ ~13.5 ppm in ¹H NMR) and carbamoyl protons (δ ~6.8–7.2 ppm) .

- FT-IR : Confirm functional groups: N-H stretch (~3350 cm⁻¹ for carbamoyl), C=O (~1680 cm⁻¹), and C-S (~680 cm⁻¹) .

- Mass Spec : Use high-resolution MS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SH or CONH₂ groups) .

Advanced Tip : Compare experimental data with simulated spectra from DFT calculations (e.g., B3LYP/6-311G(d,p)) to resolve ambiguities .

What computational methods are suitable for predicting thermodynamic and electronic properties of this compound?

Advanced Research Question

- DFT/HF Hybrid Methods : Use B3LYP, B3PW91, or mPW1PW91 functionals with 6-311G(d,p) basis sets to calculate:

- Electrostatic Potential Maps : Visualize nucleophilic/electrophilic sites for reaction mechanism studies .

Validation : Cross-check computed vibrational frequencies with experimental FT-IR data to refine force fields .

How can researchers resolve contradictions between experimental and computational data for this compound?

Advanced Research Question

- Data Triangulation : Combine multiple spectroscopic techniques (e.g., NMR, X-ray crystallography) with DFT results. For example, if computed ¹³C NMR shifts deviate >2 ppm, re-evaluate solvent effects or basis set limitations .

- Error Analysis : Quantify systematic errors (e.g., approximations in DFT exchange-correlation functionals) using benchmarks from high-level theories like CCSD(T) .

Case Study : In thiazole derivatives, discrepancies in HOMO-LUMO gaps often arise from neglecting solvent interactions in simulations. Incorporate PCM (Polarizable Continuum Model) to improve accuracy .

What strategies are recommended for synthesizing and characterizing salts or derivatives of this compound?

Advanced Research Question

- Salt Formation : React the mercapto group with alkyl halides or metal ions (e.g., Na⁺, K⁺) to improve solubility or stability. Monitor pH to avoid decomposition .

- Derivatization : Introduce pharmacophores (e.g., triazole, benzothiazole) via nucleophilic substitution or click chemistry. Confirm structural changes via ¹H NMR and LC-MS .

- Bioactivity Screening : Use synthesized salts in cytotoxicity assays (e.g., MTT) with positive/negative controls to evaluate pharmacological potential .

Safety Note : Handle intermediates with chloromethyl or nitro groups in fume hoods due to toxicity risks .

How should researchers address safety and waste management when working with this compound?

Q. Methodological Best Practice

- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Avoid inhalation by working in ventilated areas .

- Waste Disposal : Segregate organic waste (e.g., reaction solvents) from heavy metal-containing byproducts. Partner with certified waste management services for incineration or neutralization .

- Emergency Protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.